molecular formula C7H5F3O B1346884 (Trifluoromethoxy)benzene CAS No. 456-55-3

(Trifluoromethoxy)benzene

Cat. No.: B1346884
CAS No.: 456-55-3
M. Wt: 162.11 g/mol
InChI Key: GQHWSLKNULCZGI-UHFFFAOYSA-N
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Description

(Trifluoromethoxy)benzene is an aryl trifluoromethyl ether, characterized by the presence of a trifluoromethoxy group attached to a benzene ring. This compound is gaining attention due to its unique properties, including high electronegativity, hydrophobicity, and stability, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene . Another method includes the trifluoromethoxylation of arynes using 2,4-dinitro-1-(trifluoromethoxy)benzene as a trifluoromethoxide anion source .

Industrial Production Methods: Industrial production of this compound often involves the use of commercially available reagents that are safe, cost-effective, and easy to handle. The process typically includes the reaction of a precursor compound with a chlorinating agent and a catalyst to obtain the desired product .

Mechanism of Action

The mechanism of action of (trifluoromethoxy)benzene involves its interaction with molecular targets through its trifluoromethoxy group. This group can mimic hydrogen or hydroxy groups in bioactive compounds, influencing the reactivity pattern of the molecule. Its high electronegativity and steric properties allow it to interact with specific receptor sites, affecting biological pathways .

Comparison with Similar Compounds

  • (Trifluoromethyl)benzene
  • (Difluoromethoxy)benzene
  • (Pentafluorophenoxy)benzene

Comparison: (Trifluoromethoxy)benzene is unique due to its trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other fluorinated benzene derivatives. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity patterns .

Properties

IUPAC Name

trifluoromethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHWSLKNULCZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060028
Record name (Trifluoromethoxy)benzene
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Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-55-3
Record name (Trifluoromethoxy)benzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (trifluoromethoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (trifluoromethoxy)-
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Record name (Trifluoromethoxy)benzene
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Record name (trifluoromethoxy)benzene
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Synthesis routes and methods

Procedure details

Methods for the preparation of compounds of this type are already known in the art. For example, Chemical Abstracts 61-8217 describes the preparation of p-F3COC6H4SO2CF3. According to the described process, paratrifluoromethoxyaniline obtained by nitration of trifluoromethoxybenzene is subjected to diazotization in an aqueous HCl medium. The resultant product is treated first with EtOCS2K, then with potassium hydroxide, and finally with dimethyl sulfate to produce paratrifluoromethoxythioanisole. This product is chlorinated to give paratrifluoromethoxytrichloromethylthiobenzene. This compound is then treated with SbF3 to produce paratrifluoromethoxytrifluoromethylthiobenzene, which is converted to the desired product by chromic acid oxidation in acetic acid. Similarly known from Chemical Abstracts 87-134,266 h is the preparation of m-CF3SC6H4SO2CF3 by trifluoromethylation with CF3I of the corresponding thiol in liquid ammonia under ultraviolet irradiation.
Name
p-F3COC6H4SO2CF3
Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of (trifluoromethoxy)benzene?

A1: this compound consists of a benzene ring (C6H5) directly bonded to a trifluoromethoxy group (-OCF3).

Q2: What is known about the conformational properties of this compound and its derivatives?

A2: Research suggests that 4-fluorothis compound predominantly adopts a perpendicular conformation in the gas phase, where the C-O-C plane of the trifluoromethoxy group is perpendicular to the benzene ring. [] Studies using gas electron diffraction, quantum chemical calculations, and matrix infrared spectroscopy support this finding. [] Further investigation into meta- and ortho-fluorothis compound using vibrational spectroscopy provides insights into the conformational composition of these isomers. []

Q3: Can this compound derivatives be used to generate other fluorinated compounds?

A4: Yes, 2-, 3-, and 4-(trifluoromethoxy)phenyllithiums, derived from the corresponding (trifluoromethoxy)benzenes, serve as versatile intermediates for synthesizing various organofluorine compounds. [] These lithiated species react with electrophiles like boron compounds, halogens, aldehydes, and ketones, leading to the formation of novel fluorinated products. []

Q4: What are the common synthetic routes to this compound and its derivatives?

A5: One approach involves converting the corresponding (trichloromethoxy)benzenes to (trifluoromethoxy)benzenes. [] Another method utilizes the reaction of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) under controlled temperatures to generate specific isomeric intermediates. [] These intermediates can be further manipulated to access various (trifluoromethoxy)naphthalene derivatives. []

Q5: How can the trifluoromethoxy group be introduced directly into aliphatic compounds?

A6: 2,4-dinitrothis compound can act as a trifluoromethoxide anion source. [, ] Reacting it with tetrabutylammonium triphenyldifluorosilicate generates trifluoromethoxide anions, capable of substituting activated bromides and, to some extent, alkyl iodides. [] This method enables the preparation of aliphatic trifluoromethyl ethers. []

Q6: Are there any applications of this compound derivatives in pesticide development?

A7: Yes, Flufenerim, a pesticide developed by Sumitomo Chemical Co., Ltd., incorporates a this compound moiety in its structure. [] Synthesized from readily available starting materials, flufenerim exhibits promising insecticidal activity against various pests, including diamondback moths and green peach aphids. []

Q7: Can this compound derivatives be used in the synthesis of pharmaceuticals?

A8: Research suggests that 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, a this compound derivative, displays inhibitory activity against the proliferation of specific cancer cell lines. [] This finding highlights the potential of this compound class in developing novel anticancer agents.

Q8: What analytical methods are commonly employed to study this compound and its derivatives?

A9: Gas chromatography (GC) is a valuable technique for separating and quantifying this compound derivatives, even positional isomers. [] Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) enables the sensitive detection and quantification of these compounds in complex matrices like wheat and soil samples. []

Q9: What is known about the environmental fate and impact of this compound derivatives?

A10: Studies focusing on the pesticide flucarbazone-sodium, which contains a this compound moiety, reveal its dissipation pattern in wheat and soil. [] While the parent compound degrades relatively quickly, its metabolite, 2-(trifluoromethoxy)benzenesulfonamide, tends to persist in soil for a more extended period. [] This information is crucial for assessing the potential environmental impact of this compound-containing compounds.

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